molecular formula C7H2ClF4NO B1415421 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1245915-43-8

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B1415421
CAS RN: 1245915-43-8
M. Wt: 227.54 g/mol
InChI Key: NHFYILGVYJHTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone, otherwise known as 6-chloro-5-fluoro-2,2,2-trifluoroethyl pyridine-3-carboxylate, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in organic solvents. 6-Chloro-5-fluoro-2,2,2-trifluoroethyl pyridine-3-carboxylate has a variety of applications in the field of synthetic organic chemistry and has been used in a number of scientific research studies.

Scientific Research Applications

Synthesis and Labeling

  • [18F]FPyKYNE, a Fluoropyridine-based Alkyne Reagent : The compound is used in the fluorine-18 labeling of macromolecules using click chemistry. This process involves synthesizing various analogues of FPyKYNE for labeling with fluorine-18, which is critical in positron-emission tomography (PET) imaging for medical applications (Kuhnast et al., 2008).

Chemical Synthesis

  • Asymmetric 2,4,6-Triazidopyridines : The reactions of related pyridines with sodium azide lead to asymmetric triazidopyridines. This is significant in understanding the geometric parameters and reactivity of these compounds, which are influenced by the position and orientation of azide groups in the pyridine ring (Chapyshev et al., 2014).

Antimicrobial Applications

  • Antibacterial and Antifungal Activity : A study described the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its derivatives, which were screened for antibacterial and antifungal activity. Some compounds showed significant activity against various bacteria and fungi, highlighting potential therapeutic applications (Sujatha et al., 2019).

Chemical Property Investigation

  • Structural Manifolds from a Common Precursor : This research explores how 5-Chloro-2,3-difluoropyridine, an intermediate in pesticide manufacturing, can be converted into various halopyridines. This transformation illustrates the versatility of halopyridines in chemical synthesis and applications (Schlosser & Bobbio, 2002).

Synthesis and Medicinal Chemistry

  • Synthesis of Voriconazole : The compound plays a role in the synthesis of Voriconazole, a broad-spectrum antifungal agent. The study examined the diastereocontrol in the synthesis process, emphasizing the compound's significance in creating effective pharmaceuticals (Butters et al., 2001).

properties

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFYILGVYJHTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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